molecular formula C11H19ClN2OS B11747646 (2S)-2-amino-4-methyl-N-(thiophen-2-ylmethyl)pentanamide;hydrochloride

(2S)-2-amino-4-methyl-N-(thiophen-2-ylmethyl)pentanamide;hydrochloride

Cat. No.: B11747646
M. Wt: 262.80 g/mol
InChI Key: DVLJVYWKKJGTBY-PPHPATTJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-4-methyl-N-(thiophen-2-ylmethyl)pentanamide;hydrochloride typically involves the reaction of 2-amino-4-methylpentanoic acid with thiophen-2-ylmethanamine under specific conditions. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of the amide bond .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up using larger quantities of reagents and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-4-methyl-N-(thiophen-2-ylmethyl)pentanamide;hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2S)-2-amino-4-methyl-N-(thiophen-2-ylmethyl)pentanamide;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-amino-4-methyl-N-(thiophen-2-ylmethyl)pentanamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-amino-4-methyl-N-(thiophen-2-ylmethyl)pentanamide;hydrochloride is unique due to its specific structural features, such as the presence of the thiophene ring and the (2S) configuration. These characteristics may confer distinct biological and chemical properties compared to similar compounds .

Properties

Molecular Formula

C11H19ClN2OS

Molecular Weight

262.80 g/mol

IUPAC Name

(2S)-2-amino-4-methyl-N-(thiophen-2-ylmethyl)pentanamide;hydrochloride

InChI

InChI=1S/C11H18N2OS.ClH/c1-8(2)6-10(12)11(14)13-7-9-4-3-5-15-9;/h3-5,8,10H,6-7,12H2,1-2H3,(H,13,14);1H/t10-;/m0./s1

InChI Key

DVLJVYWKKJGTBY-PPHPATTJSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC1=CC=CS1)N.Cl

Canonical SMILES

CC(C)CC(C(=O)NCC1=CC=CS1)N.Cl

Origin of Product

United States

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